Mivavotinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

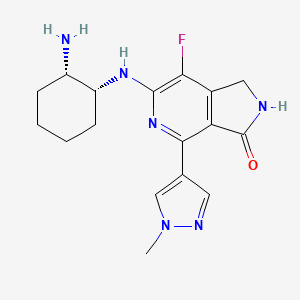

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHOMTRKVMKCNE-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312691-33-0 | |

| Record name | Mivavotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivavotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIVAVOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to CB-659 (Mivavotinib): A Dual SYK/FLT3 Inhibitor

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of CB-659, also known as Mivavotinib and TAK-659. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies to support further investigation and application of this compound.

Molecular Structure and Chemical Properties

CB-659 is a potent, orally available, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of CB-659 (this compound)

| Parameter | Value |

| Systematic Name | 6-(((1R,2S)-2-aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridin-3(2H)-one |

| Synonyms | This compound, TAK-659 |

| Molecular Formula | C₁₇H₂₁FN₆O |

| Molecular Weight | 344.39 g/mol |

| CAS Number | 1312691-33-0 |

| SMILES | CN1C=C(C=N1)C2=C3C(CNC3=O)=C(C(=NC2=O)N[C@H]4CCCC[C@H]4N)F |

Table 2: Physicochemical Properties of CB-659 (this compound)

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| pKa | Not available |

| LogP | Not available |

| Melting Point | Not available |

Mechanism of Action and Biological Activity

CB-659 exerts its therapeutic effects through the dual inhibition of SYK and FLT3, two key kinases implicated in the pathogenesis of various hematological malignancies.[1]

-

SYK Inhibition: SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant SYK activation is a hallmark of several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). By inhibiting SYK, CB-659 disrupts BCR signaling, leading to decreased proliferation and survival of malignant B-cells.[2]

-

FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. CB-659 effectively inhibits mutated and wild-type FLT3, thereby blocking downstream signaling pathways that promote leukemic cell growth and survival.[3]

The inhibitory activity of CB-659 against SYK and FLT3 is summarized in Table 3.

Table 3: In Vitro Inhibitory Activity of CB-659

| Target | IC₅₀ (nM) |

| SYK | 3.2[1][2][4] |

| FLT3 | 4.6[1] |

The biological effects of CB-659 have been demonstrated in various preclinical models, as detailed in Table 4.

Table 4: Preclinical Activity of CB-659

| Cell Line/Model | Assay Type | Key Findings |

| DLBCL cell lines (OCI-Ly10, HBL-1, OCI-Ly19, WSU) | Cell Proliferation | EC₅₀ between 25 to 400 nM[2] |

| FLT3-ITD dependent AML cell lines (MV4-11, MOLM-13) | Cell Viability | Sensitive to TAK-659[4] |

| LMP2A/MYC lymphoma cells | Apoptosis Assay | Induction of Casp3 activation[1] |

| Ramos cells | Western Blot | Increased phospho-Syk (Tyr525, Tyr352) and phospho-ERK1/2[1] |

| DLBCL xenograft models (OCI-LY-10, HBL-1, PHTX-95L, OCI-LY-19, WSU) | In Vivo Efficacy | Tumor growth inhibition at 60 mg/kg daily oral administration[2] |

| FLT3-dependent MV4-11 xenograft model | In Vivo Efficacy | Tumor regression at 60 mg/kg daily[4] |

| LMP2A/MYC mice | In Vivo Efficacy | Abrogation of splenomegaly and tumor development at 100 mg/kg/day p.o.[1] |

Signaling Pathways

CB-659 modulates the B-cell receptor and FLT3 signaling pathways. The following diagrams illustrate the key components of these pathways and the point of intervention by CB-659.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CB-659.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CB-659 against SYK and FLT3 kinases.

Materials:

-

Recombinant human SYK and FLT3 enzymes

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

CB-659 (serial dilutions)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of CB-659 in DMSO and then in assay buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and CB-659 (or DMSO vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each CB-659 concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of CB-659 on the viability of cancer cell lines.

Materials:

-

DLBCL or AML cell lines (e.g., OCI-Ly10, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CB-659 (serial dilutions)

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader capable of absorbance measurement at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Treat the cells with serial dilutions of CB-659 (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).

-

Incubate for an additional 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

Objective: To evaluate the effect of CB-659 on the phosphorylation of SYK, FLT3, and downstream signaling proteins.

Materials:

-

Cancer cell lines (e.g., Ramos, Molm-14)

-

CB-659

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of CB-659 for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of CB-659 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Cancer cell lines (e.g., OCI-Ly10, MV4-11)

-

Matrigel (optional)

-

CB-659

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer CB-659 (e.g., 60 mg/kg) or vehicle daily by oral gavage.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetics

Pharmacokinetic studies in patients with advanced solid tumors or hematologic malignancies have shown that this compound is rapidly absorbed with a median Tmax of approximately 2-3 hours. The compound exhibits a half-life of about 20 hours.[5] Population pharmacokinetic modeling indicated that a two-compartment model with first-order linear elimination and a first-order absorption rate adequately describes its pharmacokinetic profile.[5]

Conclusion

CB-659 (this compound) is a promising dual SYK/FLT3 inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies and AML. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the continued investigation of CB-659.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. - ASCO [asco.org]

- 3. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Population Pharmacokinetics of this compound (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Spleen Tyrosine Kinase (SYK) in Lymphoma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the pathogenesis of various B-cell lymphomas. As a key component of the B-cell receptor (BCR) signaling pathway, SYK plays a pivotal role in the proliferation, survival, and differentiation of both healthy and malignant B-cells. Its aberrant activation is a hallmark of several lymphoma subtypes, making it a compelling therapeutic target. This technical guide provides an in-depth overview of SYK's function in lymphoma, detailing its signaling cascades, its role in different lymphoma histologies, and its validation as a therapeutic target through preclinical and clinical data. Furthermore, this guide offers detailed experimental protocols for studying SYK in a laboratory setting and visualizes key pathways and workflows to facilitate a comprehensive understanding of its role in lymphoma.

Introduction: SYK in B-Cell Biology and Malignancy

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, most notably the B-cell receptor (BCR). In normal B-cell development, SYK is indispensable for the transition from the pro-B to the pre-B cell stage and for the survival of mature B-cells. In the context of B-cell lymphomas, dysregulated BCR signaling, often characterized by constitutive SYK activation, provides malignant cells with crucial survival and proliferative advantages. This dependence on SYK-mediated signaling has positioned it as a prime target for therapeutic intervention in lymphomas such as Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL).

The SYK Signaling Pathway in Lymphoma

Upon antigen binding to the BCR, or through tonic (antigen-independent) signaling, a cascade of phosphorylation events is initiated. The SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR co-receptors, CD79A and CD79B[1][2]. This creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation at key tyrosine residues, such as Tyr525/526[1].

Activated SYK then propagates the signal downstream through several key pathways:

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: SYK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. In lymphoma, this pathway promotes survival by inhibiting pro-apoptotic proteins.

-

Mammalian Target of Rapamycin (mTOR) Pathway: SYK can activate the mTOR signaling pathway, a master regulator of cell growth and proliferation, through both PI3K-dependent and -independent mechanisms.

-

Nuclear Factor-κB (NF-κB) Pathway: SYK signaling contributes to the activation of the NF-κB pathway, a critical transcription factor for the expression of pro-survival and anti-apoptotic genes in many B-cell malignancies.

The following diagram illustrates the central role of SYK in the BCR signaling cascade.

Role of SYK in Specific Lymphoma Subtypes

SYK's contribution to pathogenesis varies among different B-cell lymphomas, often correlating with the importance of BCR signaling for the survival of the malignant clone.

Diffuse Large B-Cell Lymphoma (DLBCL)

DLBCL, the most common type of non-Hodgkin lymphoma, is a heterogeneous disease. The Activated B-Cell-like (ABC) subtype, in particular, is characterized by constitutive activation of the BCR and NF-κB pathways and demonstrates sensitivity to SYK inhibition. In contrast, the Germinal Center B-cell-like (GCB) subtype is more genetically diverse, with a subset also showing reliance on BCR signaling. Studies have shown that SYK is activated in a significant portion of primary DLBCL tissues, and its inhibition can induce cell cycle arrest and apoptosis in sensitive cell lines.

Chronic Lymphocytic Leukemia (CLL)

In CLL, SYK is overexpressed and constitutively phosphorylated, playing a crucial role in the survival and proliferation of the leukemic cells. The microenvironment, particularly signals from nurse-like cells, further enhances SYK activation. Inhibition of SYK in CLL cells has been shown to block BCR- and microenvironment-derived survival signals, inducing apoptosis and inhibiting chemokine secretion and migration.

Follicular Lymphoma (FL)

FL is an indolent lymphoma where SYK is often overexpressed. In FL cells, SYK has been implicated in the regulation of mTOR, promoting cell survival. Furthermore, SYK signaling contributes to the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), suggesting a role in tumor invasion and angiogenesis.

Mantle Cell Lymphoma (MCL)

In MCL, the SYK gene can be amplified, leading to its overexpression. SYK inhibition in MCL cell lines has been shown to induce cell cycle arrest and apoptosis, highlighting its role as a potential therapeutic target in this aggressive lymphoma subtype.

SYK as a Therapeutic Target: Preclinical and Clinical Evidence

The critical role of SYK in lymphoma pathogenesis has led to the development of several small molecule inhibitors.

Preclinical Data: In Vitro Efficacy of SYK Inhibitors

A number of SYK inhibitors have demonstrated potent anti-lymphoma activity in preclinical studies. The tables below summarize the half-maximal inhibitory concentrations (IC50) of key SYK inhibitors in various lymphoma cell lines.

| SYK Inhibitor | Lymphoma Subtype | Cell Line | IC50 (µM) | Reference |

| Fostamatinib (R406) | DLBCL (GCB) | OCI-Ly7 | ~1.5 | [3] |

| DLBCL (GCB) | OCI-Ly18 | ~2.0 | [3] | |

| DLBCL (ABC) | OCI-Ly10 | ~3.0 | [3] | |

| DLBCL (GCB) | SU-DHL-6 | < 3.5 | [3] | |

| DLBCL (ABC) | OCI-Ly3 | > 14 | [3] | |

| Entospletinib (GS-9973) | CLL | Primary CLL cells | ~0.05-0.5 | [4] |

| DLBCL | Varies | Not specified | ||

| PRT060318 | DLBCL (GCB) | OCI-Ly1 | < 3.5 | [3] |

| DLBCL (GCB) | OCI-Ly7 | < 3.5 | [3] | |

| DLBCL (GCB) | OCI-Ly18 | < 3.5 | [3] | |

| DLBCL (ABC) | OCI-Ly10 | < 3.5 | [3] | |

| DLBCL (ABC) | OCI-Ly3 | > 14 | [3] |

Clinical Trial Data: SYK Inhibitors in Lymphoma Patients

Clinical trials have evaluated the efficacy and safety of SYK inhibitors in patients with relapsed or refractory B-cell lymphomas. The results have been promising, particularly in certain subtypes.

| SYK Inhibitor | Clinical Trial | Lymphoma Subtype | Number of Patients | Objective Response Rate (ORR) | Reference |

| Fostamatinib | Phase 1/2 (NCT00446095) | DLBCL | 23 | 22% | [5][6] |

| FL | 21 | 10% | [5][6] | ||

| SLL/CLL | 11 | 55% | [5][6] | ||

| MCL | 9 | 11% | [5][6] | ||

| Phase 2 | DLBCL | 68 | 3% | [7][8] | |

| Entospletinib | Phase 2 (NCT01799889) | DLBCL | 43 | 0% | [9][10] |

| CLL | 41 | 61% | [11] | ||

| FL | 41 | 17.1% | [12] | ||

| MCL | 38 | 17.9% | [12] | ||

| MZL | 17 | 11.8% | [12] |

Experimental Protocols for Studying SYK in Lymphoma

This section provides detailed methodologies for key experiments used to investigate the role of SYK in lymphoma.

Western Blotting for SYK and Phospho-SYK

This protocol is for the detection of total SYK and its activated (phosphorylated) form in lymphoma cell lysates.

Materials:

-

Lymphoma cell lines (e.g., OCI-Ly7 for GCB-DLBCL, OCI-Ly3 for ABC-DLBCL)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-SYK, Rabbit anti-phospho-SYK (Tyr525/526)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture lymphoma cells to the desired density. For inhibitor studies, treat cells with the SYK inhibitor or vehicle control for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using the BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for Phospho-SYK in Lymphoma Tissue

This protocol is for the detection of activated SYK in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.

Materials:

-

FFPE lymphoma tissue sections (5 µm) on charged slides

-

Xylene and graded ethanol series

-

Antigen retrieval solution (Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-phospho-SYK (Tyr525/526)

-

Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash slides with PBS.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with the primary anti-phospho-SYK antibody overnight at 4°C.

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30 minutes.

-

Wash slides with PBS.

-

Incubate with the streptavidin-HRP complex for 30 minutes.

-

Wash slides with PBS.

-

Apply DAB solution and monitor for color development.

-

Rinse with water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of lymphoma cells as an indicator of cell viability following treatment with a SYK inhibitor.

Materials:

-

Lymphoma cell lines

-

96-well cell culture plates

-

Complete culture medium

-

SYK inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed lymphoma cells into a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere or stabilize for 24 hours.

-

Prepare serial dilutions of the SYK inhibitor in culture medium.

-

Treat the cells with the different concentrations of the inhibitor and a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

SYK Knockdown using Lentiviral shRNA

This protocol describes a method for the stable knockdown of SYK expression in lymphoma cells using lentiviral-mediated delivery of short hairpin RNA (shRNA).

Materials:

-

Lymphoma cell line (e.g., Granta-519 for MCL)

-

Lentiviral particles containing shRNA targeting SYK and a non-targeting control

-

Polybrene

-

Complete culture medium

-

Puromycin (for selection)

Procedure:

-

Plate lymphoma cells in a 24-well plate.

-

Add Polybrene to the culture medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

-

Add the lentiviral particles (at a predetermined optimal multiplicity of infection) to the cells.

-

Incubate for 24-48 hours.

-

Replace the virus-containing medium with fresh medium.

-

After 24 hours, begin selection by adding puromycin to the culture medium at a predetermined concentration.

-

Maintain the cells under puromycin selection for several days until non-transduced cells are eliminated.

-

Expand the puromycin-resistant cells and confirm SYK knockdown by Western blotting or qRT-PCR.

The following diagram outlines the experimental workflow for evaluating a novel SYK inhibitor.

Conclusion

Spleen Tyrosine Kinase is a central and validated therapeutic target in a multitude of B-cell lymphomas. Its integral role in the BCR signaling pathway, which is frequently hijacked by malignant B-cells for their survival and proliferation, provides a strong rationale for the continued development and clinical investigation of SYK inhibitors. While single-agent efficacy has been modest in some heavily pre-treated populations, the potential for combination therapies with other targeted agents or conventional chemotherapy holds significant promise. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further elucidate the role of SYK in lymphoma pathogenesis and to advance the development of novel therapeutic strategies targeting this critical kinase.

References

- 1. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell receptor signaling as a driver of lymphoma development and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II study finds entospletinib has limited activity in patients with R/R DLBCL [lymphomahub.com]

- 11. ashpublications.org [ashpublications.org]

- 12. An open‐label phase 2 trial of entospletinib in indolent non‐Hodgkin lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FMS-like Tyrosine Kinase 3 (FLT3) Mutations in AML

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most common and clinically significant genetic alterations in Acute Myeloid Leukemia (AML).[1][2][3] Found in approximately 30% of AML patients, these mutations are crucial drivers of leukemogenesis and have significant prognostic and therapeutic implications.[2][4] This guide provides a comprehensive technical overview of FLT3 mutations in AML, including their prevalence, prognostic significance, underlying molecular mechanisms, methods for detection, and the landscape of targeted therapies.

Types and Prevalence of FLT3 Mutations

FLT3 mutations are broadly categorized into two main types: internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD).[1][2]

-

FLT3-ITD: These mutations are in-frame duplications of a segment of the juxtamembrane domain-coding sequence.[5][6] They are the most prevalent type, occurring in approximately 20-30% of AML cases.[2][4]

-

FLT3-TKD: These are typically point mutations, most commonly affecting the D835 residue within the activation loop of the tyrosine kinase domain.[5][7][8][9] FLT3-TKD mutations are found in about 5-10% of AML patients.[2]

| Mutation Type | Subtype | Prevalence in AML | References |

| FLT3-ITD | Internal Tandem Duplication | 20-30% | [2][4] |

| FLT3-TKD | Point mutations | 5-10% | [2] |

| D835 mutations | ~7% of all AML | [10] | |

| D835Y | Most common TKD mutation | [10] |

Prognostic Significance

The presence of FLT3 mutations, particularly FLT3-ITD, is a significant prognostic indicator in AML.

| Prognostic Factor | Finding | Associated FLT3 Mutation | References |

| Overall Survival (OS) | Inferior OS | FLT3-ITD | [1] |

| Relapse Risk | Higher relapse rates | FLT3-ITD | [1] |

| Allelic Ratio (AR) > 0.5 | Associated with higher disease risk and unfavorable prognosis | FLT3-ITD | [1][11] |

| Co-mutation with NPM1 | Favorable prognosis with low FLT3-ITD AR (<0.5) | FLT3-ITD | [1] |

| Prognostic Value | Less clear, may depend on co-mutations | FLT3-TKD | [1] |

FLT3 Signaling Pathways in AML

Wild-type FLT3 is a receptor tyrosine kinase that plays a role in the normal development of hematopoietic stem and progenitor cells.[12] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways. FLT3 mutations lead to ligand-independent constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival.[12][13] The primary signaling cascades activated by mutant FLT3 include:

-

STAT5 Pathway: Constitutively activated by FLT3-ITD, leading to the expression of genes that promote cell survival and proliferation.[13]

-

RAS/MEK/ERK Pathway: Promotes cell cycle progression and proliferation.[13]

-

PI3K/AKT Pathway: Inhibits apoptosis and promotes cell survival.[13]

Experimental Protocols for FLT3 Mutation Detection

Accurate and timely detection of FLT3 mutations is critical for risk stratification and treatment decisions in AML.[1][14] The two primary methods employed are PCR-based fragment analysis and Next-Generation Sequencing (NGS).

PCR-Based Fragment Analysis for FLT3-ITD

This method is considered the standard for rapid detection of FLT3-ITD mutations.[5]

Principle: PCR is used to amplify the juxtamembrane region of the FLT3 gene using fluorescently labeled primers.[15] The size of the PCR products is then determined by capillary electrophoresis. A wild-type allele will produce a fragment of a specific size, while an ITD mutation will result in a larger fragment.[5] The allelic ratio (AR) can be calculated by comparing the area under the curve of the mutant and wild-type peaks.[16][17][18]

Detailed Methodology:

-

DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood samples.[19]

-

PCR Amplification:

-

A master mix containing DNA polymerase, dNTPs, buffer, and fluorescently labeled forward and reverse primers flanking the FLT3 juxtamembrane domain is prepared.

-

A typical PCR protocol involves an initial denaturation step (e.g., 95°C for 4 minutes), followed by 35-40 cycles of denaturation (95°C for 30 seconds), annealing (e.g., 62°C for 20 seconds), and extension (72°C for 30 seconds), with a final extension step (72°C for 15 minutes).[20]

-

-

Capillary Electrophoresis:

-

The PCR products are mixed with a size standard and denatured.

-

The fragments are separated by size using a genetic analyzer.[21]

-

-

Data Analysis:

Next-Generation Sequencing (NGS) for FLT3 Mutations

NGS offers a comprehensive approach to detect both ITD and TKD mutations, as well as other co-occurring mutations in AML.

Principle: Targeted NGS panels are used to sequence the entire coding region or specific exons of the FLT3 gene, along with other relevant myeloid genes. This allows for the precise identification of the mutation type, size, and insertion site of ITDs, as well as the specific amino acid change in TKD mutations.

Detailed Methodology:

-

Library Preparation:

-

Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments.

-

The FLT3 gene regions of interest are captured using specific probes (hybridization capture) or amplified using targeted primers (amplicon-based).

-

-

Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short reads.

-

Bioinformatic Analysis:

-

The sequencing reads are aligned to the human reference genome.

-

Specialized algorithms are used to identify insertions, deletions, and single nucleotide variants within the FLT3 gene. Detecting large ITDs can be challenging for some standard NGS pipelines.[22]

-

The variant allele frequency (VAF), which is analogous to the allelic ratio, is calculated.

-

Clinical Workflow for FLT3 Mutation Testing

The National Comprehensive Cancer Network (NCCN) and the European LeukemiaNet (ELN) recommend FLT3 mutation testing for all newly diagnosed AML patients.[1][14]

FLT3 Inhibitors in AML

The development of FLT3 inhibitors has significantly changed the treatment landscape for FLT3-mutated AML.

| FLT3 Inhibitor | Type | Indication | Key Clinical Trial(s) | Primary Endpoint(s) & Outcome(s) | References |

| Midostaurin | Type II, Multi-kinase | Newly diagnosed FLT3-mutated AML in combination with chemotherapy | RATIFY (CALGB 10603) | OS: Significantly longer with midostaurin (HR 0.78). EFS: Significantly longer with midostaurin (HR 0.78). | |

| Gilteritinib | Type I | Relapsed or refractory FLT3-mutated AML | ADMIRAL | OS: Significantly longer with gilteritinib vs. salvage chemotherapy (9.3 vs. 5.6 months). CR/CRh Rate: Higher with gilteritinib (34% vs. 15.3%). | |

| Quizartinib | Type II | Relapsed or refractory FLT3-ITD AML | QuANTUM-R | OS: Significantly extended compared to chemotherapy. | |

| Newly diagnosed FLT3-ITD AML in combination with chemotherapy | QuANTUM-First | OS: Statistically significant improvement with quizartinib. |

Mechanisms of Resistance to FLT3 Inhibitors

Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a significant clinical challenge.

On-target resistance involves the acquisition of secondary mutations in the FLT3 gene itself, often in the tyrosine kinase domain (e.g., F691L "gatekeeper" mutation), which can prevent inhibitor binding.[23][24][25]

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as:

-

Activation of parallel receptor tyrosine kinases (e.g., AXL).

-

Upregulation of downstream signaling molecules (e.g., RAS, STAT5).[23]

-

Influence of the bone marrow microenvironment providing pro-survival signals.[23]

Conclusion

FLT3 mutations are a cornerstone of the molecular landscape of AML, carrying significant prognostic weight and serving as a critical therapeutic target. The integration of rapid and accurate FLT3 mutation testing into routine clinical practice is essential for personalized risk assessment and the application of targeted therapies. While FLT3 inhibitors have improved outcomes for patients with FLT3-mutated AML, the emergence of resistance highlights the need for ongoing research into novel therapeutic strategies, including combination therapies and next-generation inhibitors, to further improve the prognosis for this high-risk patient population.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diagnostics.medgenome.com [diagnostics.medgenome.com]

- 5. Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines - AdvancedSeq [advancedseq.com]

- 6. thermofisher.com [thermofisher.com]

- 7. Frequency of FLT3 (ITD, D835) Gene Mutations in Acute Myelogenous Leukemia: a Report from Northeastern Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijbc.ir [ijbc.ir]

- 9. journals.sums.ac.ir [journals.sums.ac.ir]

- 10. FLT3 D835/I836 mutations are associated with poor disease-free survival and a distinct gene-expression signature among younger adults with de novo cytogenetically normal acute myeloid leukemia lacking FLT3 internal tandem duplications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FLT3 Mutation Testing in AML (acute myeloid leukemia) Patients [flt3mutationaml.com]

- 15. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prognostic impact of low allelic ratio FLT3-ITD and NPM1 mutation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparative study of next-generation sequencing and fragment analysis for the detection and allelic ratio determination of FLT3 internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. FLT3 Mutation Analysis [neogenomics.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Detection of FLT3 Internal Tandem Duplication and D835 Mutations by a Multiplex Polymerase Chain Reaction and Capillary Electrophoresis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comparative study of next-generation sequencing and fragment analysis for the detection and allelic ratio determination of FLT3 internal tandem duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Mivavotinib (TAK-659): A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivavotinib (formerly TAK-659) is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its development represents a targeted approach to treating various hematological malignancies and solid tumors by simultaneously blocking two key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical/clinical data of this compound.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[3] It is a key component of the B-cell receptor (BCR) signaling cascade and is implicated in the pathogenesis of several B-cell malignancies.[1] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and promotion of leukemogenesis.[4][5] Preclinical evidence suggests that SYK overexpression can contribute to FLT3-ITD-mediated transformation and resistance to FLT3 inhibitors.[1][6] The dual inhibition of both SYK and FLT3 by this compound therefore presents a rational therapeutic strategy to overcome resistance and improve clinical outcomes.

Discovery and Design

This compound was developed through a structure-based drug design approach to optimize a novel series of heteroaromatic pyrrolidinone inhibitors of SYK.[3] The design focused on improving potency and selectivity, leading to a development candidate with dual activity against FLT3.[3] this compound is a type 1 tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding site.[1]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of the pyrrolopyrimidine core and related analogues has been described in the literature. The synthesis likely involves a multi-step sequence starting from functionalized pyridine derivatives. A plausible synthetic route, based on related chemistries, is outlined below.

Disclaimer: This is a representative synthesis and may not reflect the exact process used in the manufacturing of this compound.

Experimental Protocol: Representative Synthesis of a this compound Analogue

A general approach to the synthesis of the core structure of this compound involves the construction of the pyrrolo[3,4-c]pyridin-3(2H)-one scaffold followed by sequential functionalization.

-

Step 1: Synthesis of the Pyrrolopyridinone Core. The synthesis can be initiated from a substituted nicotinic acid derivative. For instance, 2,6-dichloro-5-fluoronicotinic acid can be converted in three steps to a 4,6-dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one intermediate.

-

Step 2: Suzuki Coupling. A pyrazole moiety can be introduced at one of the chloro-positions via a Suzuki coupling reaction with a corresponding pyrazoleboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like DME/water.

-

Step 3: Nucleophilic Aromatic Substitution. The remaining chloro-substituent can be displaced by a substituted amine, such as (1R,2S)-2-aminocyclohexanamine, through a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a high-boiling point solvent like 2-ethoxyethanol.

-

Step 4: N-Alkylation (if applicable). If the pyrazole nitrogen is unsubstituted, it can be alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of both SYK and FLT3 kinases, thereby blocking their downstream signaling pathways.

SYK Signaling Pathway

SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, SYK is activated and initiates a cascade of downstream signaling events involving pathways such as PI3K/AKT and MAPK, which ultimately lead to B-cell proliferation, differentiation, and survival. Inhibition of SYK by this compound disrupts these processes.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including JAK/STAT, PI3K/AKT, and MAPK. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain lead to ligand-independent constitutive activation of FLT3, driving uncontrolled cell growth. This compound inhibits both wild-type and mutated FLT3.

Quantitative Data

In Vitro Potency

| Target | IC₅₀ (nM) | Assay Type |

| SYK | 3.2 | Kinase Assay[2] |

| FLT3 | 4.6 | Kinase Assay[2] |

| FLT3 (phosphorylated) | 80 | Cellular Assay (Molm-14 cells)[7] |

Population Pharmacokinetics in Humans

The population pharmacokinetics of this compound were evaluated in patients with advanced solid tumors or hematologic malignancies.[8][9]

| Parameter | Value | Unit |

| Apparent Clearance (CL/F) | 31.6 | L/h[8][9] |

| Apparent Central Volume of Distribution (Vc/F) | 893 | L[8][9] |

| Half-life (t₁/₂) | ~20 | hours[8][9] |

| Median Time to Maximum Concentration (Tₘₐₓ) | 1-3 | hours[10] |

Clinical Pharmacokinetics (Phase Ib in AML)

| Dose Regimen | Cₘₐₓ (ng/mL) |

| 60-160 mg QD | 74-322[10] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 kinases.

Methodology:

-

Recombinant human SYK or FLT3 kinase is incubated with a specific peptide substrate and [γ-³³P]ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

-

The reaction is allowed to proceed at 30°C for a specified time and then stopped.

-

The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for FLT3 Phosphorylation

Objective: To assess the inhibitory effect of this compound on FLT3 autophosphorylation in a cellular context.

Methodology:

-

A human AML cell line with constitutive FLT3 activation (e.g., Molm-14, which harbors an FLT3-ITD mutation) is used.

-

Cells are incubated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.

Experimental Workflow Visualization

Conclusion

This compound (TAK-659) is a promising dual SYK/FLT3 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to target two critical pathways in cancer cell signaling provides a strong rationale for its continued development in various oncological indications. The data presented in this whitepaper summarize the key technical aspects of this compound's discovery and preclinical/clinical evaluation, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 7. researchgate.net [researchgate.net]

- 8. Population Pharmacokinetics of this compound (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

The Pharmacodynamics of SYK/FLT3 Dual Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-activation of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) represents a critical oncogenic axis in Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides an in-depth analysis of the pharmacodynamics of dual SYK/FLT3 inhibition, a promising therapeutic strategy to overcome resistance and enhance efficacy in AML treatment. We will explore the intricate signaling pathways, present quantitative data on inhibitor activity, detail key experimental protocols, and visualize complex biological processes.

Introduction: The Rationale for Dual SYK/FLT3 Inhibition

FLT3, a receptor tyrosine kinase, is a frequently mutated gene in AML, with internal tandem duplications (FLT3-ITD) being the most common, occurring in approximately 20-30% of patients.[1] These mutations lead to constitutive activation of FLT3, driving uncontrolled proliferation and survival of leukemic cells through downstream pathways such as RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.[2][3]

While FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. A key mechanism of resistance involves the activation of alternative signaling pathways, and Spleen Tyrosine Kinase (SYK) has emerged as a critical collaborator with FLT3 in AML pathogenesis.[4] SYK, a non-receptor tyrosine kinase, can be highly activated in FLT3-ITD-positive AML and has been shown to directly bind to and transactivate FLT3, further amplifying oncogenic signaling.[5][6] This synergistic relationship provides a strong rationale for the dual inhibition of both SYK and FLT3 to achieve a more profound and durable anti-leukemic effect.[4][7]

Signaling Pathways

The interplay between SYK and FLT3 creates a robust signaling network that promotes leukemogenesis. The following diagram illustrates the core signaling axes and the points of intervention for dual inhibitors.

Quantitative Pharmacodynamics

The potency of dual SYK/FLT3 inhibitors is typically assessed through in vitro cell-based assays and in vivo models. The following tables summarize key quantitative data for several dual-acting compounds.

Table 1: In Vitro Inhibitory Activity of Dual SYK/FLT3 Inhibitors

| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |

| Midostaurin | SYK/FLT3 | Purified SYK enzyme | 20.8 | [2] |

| Ba/F3-FLT3-ITD | ~10 | [2] | ||

| Ba/F3-FLT3-ITD + SYK-TEL | ~10 | [2] | ||

| Mivavotinib (TAK-659) | SYK/FLT3 | Purified SYK enzyme | 2-3.2 | [8] |

| FLT3 isoforms | 4.6-22 | [8] | ||

| Molm14 (in plasma) | ~80 | [8] | ||

| R406 (Fostamatinib's active metabolite) | SYK/FLT3 | Ba/F3-FLT3-ITD + SYK-TEL | ~50 | [2] |

| Lanraplenib (in combination with Gilteritinib) | SYK | MV4;11 | Dose-dependent reduction in viability | [1] |

Table 2: In Vivo Efficacy of SYK/FLT3 Dual Inhibition

| Treatment | Model | Efficacy Metric | Result | Reference |

| Lanraplenib + Gilteritinib | MV4;11 Xenograft | Tumor Growth Inhibition | Significant inhibition compared to single agents | [1] |

| This compound (TAK-659) | AML Patient-Derived Xenografts | Objective Response | 1 out of 8 PDXs achieved an objective response | [9] |

| Midostaurin | FLT3-ITD Xenograft | Survival | Significantly prolonged survival with chemotherapy | [7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections provide detailed methodologies for key assays.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SYK and FLT3 kinases.

Protocol:

-

Reagents: Purified recombinant SYK and FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and test compound.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, kinase buffer, and the test compound. c. Incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or HTRF® assays.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of AML cell lines.

Protocol:

-

Cell Lines: Use relevant AML cell lines, such as those harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and those with wild-type FLT3.

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Add serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using MTT assays.[1][10]

-

Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 values.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the inhibition of SYK and FLT3 phosphorylation and their downstream signaling pathways.

Protocol:

-

Sample Preparation: a. Treat AML cells with the test compound for a specified time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11] c. Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated SYK (e.g., p-SYK Tyr525/526) and phosphorylated FLT3 (e.g., p-FLT3 Tyr591), as well as antibodies for total SYK and FLT3 as loading controls. Also, probe for downstream signaling proteins like p-STAT5, p-AKT, and p-ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

AML Xenograft Model

In vivo xenograft models are crucial for evaluating the anti-tumor activity of dual SYK/FLT3 inhibitors in a physiological context.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Cell Implantation: a. Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells into the mice.[1][12]

-

Treatment: a. Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. b. Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, subcutaneous injection).[1]

-

Efficacy Assessment: a. Monitor tumor volume (for subcutaneous models) or the percentage of human CD45+ cells in the peripheral blood (for disseminated leukemia models) regularly. b. Monitor animal body weight and overall health as indicators of toxicity. c. At the end of the study, harvest tumors and/or bone marrow for pharmacodynamic analysis (e.g., western blotting for target inhibition).

-

Data Analysis: Compare tumor growth or leukemic burden between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

The dual inhibition of SYK and FLT3 is a compelling therapeutic strategy for AML, particularly for patients with FLT3-ITD mutations who are prone to resistance to single-agent FLT3 inhibitors. The pharmacodynamic data from preclinical and early clinical studies are encouraging, demonstrating potent anti-leukemic activity.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from this dual-inhibition strategy.

-

Optimizing combination therapies, potentially including standard chemotherapy or other targeted agents, to further enhance efficacy and overcome resistance.

-

Investigating the long-term safety and efficacy of dual SYK/FLT3 inhibitors in larger clinical trials.

This technical guide provides a comprehensive overview of the pharmacodynamics of SYK/FLT3 dual inhibition, offering valuable insights and methodologies for researchers and drug developers in the field of oncology. The continued exploration of this therapeutic approach holds significant promise for improving outcomes for patients with AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia [inis.iaea.org]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 10. The combination of FLT3 and DNA methyltransferase inhibition is synergistically cytotoxic to FLT3/ITD acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating SYK Overexpression as a Mechanism of FLT3-ITD Resistance in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Spleen Tyrosine Kinase (SYK) overexpression in conferring resistance to FMS-like Tyrosine Kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document outlines the underlying signaling pathways, presents quantitative data on the effects of SYK and FLT3 inhibition, and offers detailed experimental protocols to investigate this resistance mechanism.

Introduction: The Challenge of FLT3-ITD AML and Acquired Resistance

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), with internal tandem duplications (ITD) in the juxtamembrane domain being particularly prevalent and associated with a poor prognosis.[1] The constitutive activation of the FLT3-ITD receptor drives leukemogenesis through the activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[2]

The development of FLT3 tyrosine kinase inhibitors (TKIs) has represented a significant advancement in the treatment of FLT3-ITD positive AML. However, the efficacy of these agents is often limited by the development of primary and acquired resistance.[2][3] One of the key mechanisms implicated in resistance to FLT3 inhibitors is the overexpression and activation of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase.[4][5][6]

SYK has been shown to physically interact with and transactivate FLT3, leading to the sustained activation of downstream oncogenic signaling even in the presence of FLT3 inhibitors.[4][5][6] This guide provides a framework for researchers to investigate the interplay between SYK and FLT3-ITD, with a focus on understanding and overcoming resistance to targeted therapies.

Data Presentation: Quantitative Effects of SYK and FLT3 Inhibition

The following tables summarize quantitative data from preclinical studies, illustrating the impact of SYK and FLT3 inhibitors on FLT3-ITD AML cells.

Table 1: In Vitro Efficacy of FLT3 and SYK Inhibitors in FLT3-ITD AML Cell Lines

| Cell Line | Inhibitor | Target(s) | IC50 (nM) | Reference |

| MV4-11 | Gilteritinib | FLT3/AXL | 1.8 | [7] |

| MV4-11 | Quizartinib | FLT3 | <1 | [8] |

| MOLM13 | Gilteritinib | FLT3/AXL | - | - |

| MOLM13 | Quizartinib | FLT3 | <1 | [8] |

| MV4-11 | Entospletinib | SYK | ~50-100 | [9] |

| MOLM14 | Entospletinib | SYK | ~50-100 | [9] |

| MV4-11 | Mivavotinib | SYK/FLT3 | ~80 (in plasma) | [3] |

Table 2: Effect of SYK and FLT3 Inhibition on Downstream Signaling and Cell Fate

| Cell Line | Treatment | Effect on pFLT3 | Effect on pSTAT5 | Induction of Apoptosis | Reference |

| MV4-11 | Gilteritinib | Decrease | Decrease | Increase | [4] |

| MV4-11 | Lanraplenib (SYK inhibitor) | - | Decrease | Increase | [4] |

| MV4-11 | Gilteritinib + Lanraplenib | Decrease | Significant Decrease | Synergistic Increase | [4] |

| MOLM14 | R406 (SYK inhibitor) | - | Decrease | Increase | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SYK overexpression in FLT3-ITD resistance.

Generation of SYK-Overexpressing FLT3-ITD AML Cell Lines

This protocol describes the use of lentiviral vectors to generate stable cell lines overexpressing SYK.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)

-

Lentiviral expression vector containing human SYK cDNA (e.g., pLKO.1)

-

Lentiviral packaging plasmids (e.g., pCMVdeltaR8.91 and pCMV-VSV-G)

-

HEK293T cells

-

Transfection reagent (e.g., FuGENE 6)

-

Polybrene

-

Puromycin

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

Procedure:

-

Lentivirus Production:

-

Transduction of AML Cells:

-

Plate the AML cells (e.g., MOLM-14) in a 6-well plate.

-

Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).[10]

-

Incubate for 24-48 hours.

-

-

Selection of Stable Cell Lines:

-

After transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Maintain the cells in puromycin-containing medium to establish a stable SYK-overexpressing cell line.

-

-

Validation of SYK Overexpression:

-

Confirm SYK overexpression by Western blotting and quantitative real-time PCR.

-

Kinase Activity Assays

These assays are used to measure the enzymatic activity of SYK and FLT3.

3.2.1. SYK Kinase Activity Assay (HTRF)

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) assay.[6]

Materials:

-

Recombinant SYK enzyme

-

Biotinylated tyrosine kinase substrate (e.g., Poly-GT-biotin)

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

HTRF detection reagents: Streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)

-

384-well low-volume plates

Procedure:

-

Add 5 µL of SYK enzyme and 5 µL of biotinylated substrate to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 30-60 minutes at room temperature.

-

Stop the reaction and add 10 µL of HTRF detection reagents.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm).[6]

-

Calculate the HTRF ratio (665/620) to determine kinase activity.

3.2.2. FLT3 Kinase Activity Assay (ADP-Glo™)

This protocol is based on the ADP-Glo™ Kinase Assay system.[2]

Materials:

-

Recombinant FLT3 enzyme

-

FLT3 substrate (e.g., AXLtide)

-

ATP

-

Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Set up the kinase reaction in a 96-well plate containing FLT3 enzyme, substrate, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

Co-Immunoprecipitation (Co-IP) for SYK-FLT3 Interaction

This protocol is for demonstrating the physical interaction between SYK and FLT3.

Materials:

-

AML cell lysates (from SYK-overexpressing and control cells)

-

Anti-SYK antibody or Anti-FLT3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Anti-FLT3 and anti-SYK antibodies for Western blotting

Procedure:

-

Cell Lysis: Lyse cells in IP Lysis Buffer and quantify protein concentration.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SYK) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

-

Washes:

-

Pellet the beads and wash them three times with Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in Elution Buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer to a PVDF membrane and probe with antibodies against the interacting partner (e.g., anti-FLT3) and the immunoprecipitated protein (e.g., anti-SYK).

-

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

-

AML cell lysates

-

Primary antibodies: anti-pFLT3 (Tyr591), anti-FLT3, anti-pSYK (Tyr525/526), anti-SYK, anti-pSTAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Cell Viability and Apoptosis Assays

3.5.1. MTT Cell Viability Assay

This assay measures cell viability based on mitochondrial activity.[11]

Materials:

-

AML cells

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

-

Seed cells in a 96-well plate and treat with inhibitors for the desired time (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

3.5.2. Annexin V Apoptosis Assay

This assay detects apoptosis by flow cytometry.[12]

Materials:

-

AML cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with inhibitors for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Clonogenic Assay (Colony Forming Cell Assay)

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and leukemogenic potential.[13]

Materials:

-

AML cells

-

Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

-

35 mm culture dishes

Procedure:

-

Treat AML cells with inhibitors for a specified period.

-

Wash the cells to remove the inhibitors.

-

Resuspend the cells in the methylcellulose medium at a low density (e.g., 100-1000 cells/mL).

-

Plate 1 mL of the cell suspension into each 35 mm dish.

-

Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.

Mandatory Visualizations

Signaling Pathways

Caption: SYK and FLT3-ITD signaling pathways in AML.

Experimental Workflow: Investigating SYK-Mediated Resistance

Caption: Workflow for studying SYK-mediated FLT3 inhibitor resistance.

Logical Relationship: SYK Overexpression and FLT3 Inhibitor Resistance

Caption: The causal chain from SYK overexpression to FLT3i resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. promega.com [promega.com]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PathHunter® eXpress Flt3 Activity Assay [discoverx.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. SYK Regulates mTOR Signaling in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. static1.squarespace.com [static1.squarespace.com]

Methodological & Application

Mivavotinib (TAK-659) In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivavotinib (also known as TAK-659) is a potent, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its ability to target these two key signaling molecules has made it a subject of significant interest in the development of therapies for hematological malignancies, including B-cell lymphomas and Acute Myeloid Leukemia (AML).[2][4] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.

Data Presentation

This compound (TAK-659) In Vitro Inhibitory Activity

| Target Kinase | IC50 (nM) | Assay Platform |

| SYK | 3.2 | Biochemical Kinase Assay |

| FLT3 | 4.6 | Biochemical Kinase Assay |

Table 1: Summary of this compound's half-maximal inhibitory concentration (IC50) against its primary targets, SYK and FLT3, as determined by in vitro biochemical kinase assays.[1]

This compound (TAK-659) Cellular Activity

| Cell Line | Disease Model | Assay Type | Endpoint | IC50 (nM) |

| LMP2A/MYC | Lymphoma | Apoptosis | Caspase-3 Activation | Not explicitly quantified in the provided search results |